(e)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine
Description
CSTMP is a stilbene-pyrazine hybrid compound characterized by a chlorostyryl moiety attached to a trimethylpyrazine core. It exhibits diverse pharmacological activities, including:
Properties
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-3,5,6-trimethylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c1-10-11(2)18-15(12(3)17-10)9-8-13-6-4-5-7-14(13)16/h4-9H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDPYTYLNQFVAT-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C=CC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(C(=N1)C)/C=C/C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine typically involves the reaction of 2-chlorobenzaldehyde with 3,5,6-trimethylpyrazine under specific conditions to form the desired product . The reaction conditions often include the use of a base and a solvent such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
(E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, DMSO, and bases or acids to catalyze the reactions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of the original compound .
Scientific Research Applications
Chemical Properties and Mechanism of Action
CSTMP is characterized by its unique structure, which includes a chlorostyryl group attached to a trimethylpyrazine core. This configuration contributes to its biological activity.
Cancer Therapy
CSTMP has been studied for its potential in cancer treatment due to its ability to induce apoptosis in cancer cells. Notably:
- Lung Cancer : CSTMP has been shown to induce apoptosis in A549 non-small cell lung cancer cells through JNK activation and mitochondrial dysfunction .
- Neuroblastoma : It promotes neuronal differentiation in neuroblastoma cells, enhancing their development and survival .
Neuroprotection
CSTMP's antioxidant properties make it a candidate for treating neurodegenerative diseases:
- Alzheimer's Disease : Studies demonstrate that CSTMP can reduce inflammation and oxidative stress in microglial cells stimulated with amyloid-beta, potentially alleviating symptoms associated with Alzheimer's disease .
Endoplasmic Reticulum Stress Management
By activating the IRE1α pathway, CSTMP aids in the secretion of misfolded proteins, which is particularly relevant for:
- Cystic Fibrosis : Treatment with CSTMP has been shown to restore the surface expression of misfolded CFTR proteins in cellular models, suggesting a therapeutic avenue for cystic fibrosis patients .
Table 1: Biological Activities of CSTMP
Table 2: Case Studies on CSTMP Applications
| Study Focus | Findings | Year |
|---|---|---|
| Lung Cancer | Induced apoptosis via JNK pathway | 2020 |
| Neuroblastoma | Enhanced differentiation of SH-SY5Y cells | 2014 |
| Cystic Fibrosis | Restored CFTR surface expression through UPS | 2020 |
Mechanism of Action
The mechanism of action of (E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine involves several molecular targets and pathways:
Antioxidant Activity: The compound reduces hydrogen peroxide-induced release of lactate dehydrogenase and increases cell viability by inhibiting apoptosis.
Anticancer Activity: It induces cell death in non-small cell lung cancer cells through the induction of endoplasmic reticulum stress and mitochondrial apoptosis.
Comparison with Similar Compounds
Structural Analogues with Stilbene Moieties
Key Structural Differences :
Ligustrazine Derivatives with Modified Linkers
Functional Insights :
Pyrazine-Based Semiochemicals
Structural-Activity Relationship :
- Alkyl/ester chains in semiochemicals enhance volatility for insect communication, whereas CSTMP’s chlorostyryl group prioritizes protein interactions.
Brominated and Functionalized Pyrazines
Comparative Efficacy :
- Brominated derivatives serve as intermediates, lacking intrinsic bioactivity.
- CSTMP’s standalone activity contrasts with PTX-ss-TMP’s carrier-dependent mechanism .
Biological Activity
(E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine (CSTMP) is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes current research findings on CSTMP's mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Profile
- Chemical Name : (E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine
- CAS Number : 1000672-89-8
- Molecular Formula : C13H14ClN3
CSTMP is classified as a stilbene derivative and has been noted for its antioxidant and anticancer properties .
1. Anticancer Activity
CSTMP exhibits potent anticancer effects through various mechanisms:
- IRE1α Pathway Activation : CSTMP activates the IRE1α kinase pathway, which is crucial for rescuing misfolded proteins from degradation. This pathway enhances the cell surface expression of ΔF508-CFTR, a protein associated with cystic fibrosis, thereby improving cellular function .
- Inhibition of Tumor Growth : In studies involving glioma cells, CSTMP was shown to inhibit neovascularization and tumor invasiveness by downregulating key signaling pathways such as the SDF-1/CXCR4 axis . This suggests potential applications in treating aggressive tumors.
2. Neuroprotective Effects
CSTMP also demonstrates neuroprotective properties:
- Oxidative Stress Mitigation : Research indicates that CSTMP can reduce oxidative stress in neuronal cells by enhancing glutathione synthesis and inhibiting reactive oxygen species (ROS) production. This mechanism is vital for protecting against neurodegenerative diseases .
- Improvement of Cognitive Function : In animal models, CSTMP has been shown to reverse memory impairments induced by scopolamine, indicating its potential as a cognitive enhancer .
Case Studies and Research Findings
The following table summarizes key studies that highlight the biological activity of CSTMP:
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Yu et al., 2012 | Glioma | CSTMP inhibited tumor growth and promoted neuronal survival in vitro and in vivo. |
| Chen et al., 2013 | Neuroprotection | CSTMP enhanced survival rates of neurons under oxidative stress conditions. |
| Zhuang et al., 2014 | Angiogenesis | Demonstrated inhibition of neovascularization in gliomas via SDF-1/CXCR4 axis modulation. |
| Kim et al., 2014 | Alzheimer's Disease | CSTMP reduced inflammatory responses in microglial cells stimulated with Aβ25-35. |
| Cai et al., 2014 | Tumor Biology | Showed that CSTMP affects the PI3K/AKT signaling pathway, altering tumor behavior in medulloblastoma cells. |
Q & A
Q. What synthetic methodologies are most effective for preparing (E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine and its intermediates?
The synthesis of CSTMP derivatives typically involves multi-step protocols. For example:
- Intermediate preparation : 3,5,6-Trimethylpyrazine-2-carboxylic acid is synthesized via oxidation of 2-(chloromethyl)-3,5,6-trimethylpyrazine using KMnO₄ at 55°C for 24 hours .
- Coupling reactions : Styryl derivatives are formed using DMF as a solvent with NaH or K₂CO₃ as bases at 80–85°C, enabling ether/amide bond formation .
- Structural confirmation : Key intermediates are validated via ¹H/¹³C NMR and HRMS, with chemical shifts (δ) and coupling constants (J) used to confirm stereochemistry .
Q. How can researchers characterize the structural and physicochemical properties of CSTMP derivatives?
Standard protocols include:
- NMR spectroscopy : Assign δ values for vinyl protons (~6.5–7.5 ppm) and pyrazine methyl groups (~2.3–2.7 ppm) to confirm (E)-stereochemistry .
- HRMS : Validate molecular formulas (e.g., CSTMP: C₁₅H₁₅ClN₂) with <5 ppm mass accuracy .
- Thermal analysis : Melting points and stability under varying pH/temperature conditions are assessed to guide formulation .
Q. What preliminary biological activities have been reported for CSTMP?
- Antioxidant activity : CSTMP stimulates proliferation of H₂O₂-damaged ECV-304 endothelial cells (EC₅₀ = 24.9 nM) and reduces lactate dehydrogenase (LDH) release in HUVECs .
- Anticancer activity : Induces IRE1α-TRAF2-ASK1-mediated ER stress and mitochondrial apoptosis in A549 NSCLC cells .
Advanced Research Questions
Q. How does CSTMP mechanistically induce ER stress and apoptosis in cancer cells?
CSTMP triggers unfolded protein response (UPR) pathways via:
- IRE1α activation : Binds to IRE1α’s kinase domain, promoting TRAF2-ASK1 complex formation and JNK phosphorylation, leading to mitochondrial cytochrome c release .
- Caspase cascade : Activates caspase-9/-3, with PARP cleavage confirmed via Western blot .
- Oxidative stress synergy : Amplifies ROS production, causing lipid peroxidation (e.g., elevated malondialdehyde) .
Q. How can researchers resolve contradictions in plasma stability data for pyrazine derivatives?
- In vitro assays : Compare CSTMP’s stability in rat plasma (e.g., 37°C, pH 7.4) against controls like T-VA, which shows rapid ester hydrolysis .
- Structural optimization : Replace ester bonds (prone to hydrolysis) with ether/amide linkages to enhance stability, as demonstrated for ligustrazine derivatives .
- Pharmacokinetic validation : Use HPLC-UV to measure half-life (t₁/₂) and AUC in rodent models, as done for related compounds .
Q. What structure-activity relationships (SAR) guide the design of CSTMP analogs?
Key SAR insights:
- Styryl group : The (E)-configuration and chloro substituent enhance π-π stacking with IRE1α’s hydrophobic pockets .
- Pyrazine substituents : 3,5,6-Trimethyl groups improve lipophilicity (logP ~3.2), favoring blood-brain barrier penetration .
- Linker modifications : Replacing styryl with bulkier groups (e.g., naphthyl) reduces activity, suggesting steric hindrance limits target binding .
Q. What experimental models are suitable for evaluating CSTMP’s neuroprotective and anticancer efficacy?
- In vitro :
- In vivo :
Q. How can pharmacokinetic challenges (e.g., short half-life) be addressed for CSTMP?
- Prodrug strategies : Synthesize lipophilic derivatives (e.g., palmitate esters) to improve t₁/₂. HTMPP (a TMP prodrug) increased AUC by 2.05-fold in rats via lipid emulsion delivery .
- Nanocarriers : Use redox-sensitive nanoparticles (e.g., disulfide-linked PTX-ss-TMP) for controlled release and reduced systemic toxicity .
Q. What analytical methods quantify CSTMP’s interaction with reactive nitrogen species (RNS)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
